2-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
Description
2-Bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a brominated benzene ring linked to a pyridine-furan hybrid moiety via a methylene bridge. This compound combines aromatic sulfonamide pharmacophores with heterocyclic systems, making it a candidate for diverse biological applications, including enzyme inhibition or antimicrobial activity. Its molecular formula is C₁₇H₁₄BrN₃O₃S, with a molecular weight of 436.28 g/mol.
Properties
IUPAC Name |
2-bromo-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S/c17-14-4-1-2-6-16(14)23(20,21)19-10-12-8-13(11-18-9-12)15-5-3-7-22-15/h1-9,11,19H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFDTPLWCVPJOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CO3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach is the bromination of a precursor compound, followed by the introduction of the furan and pyridine rings through a series of coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
2-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonamide Derivatives with Pyridine/Bromine Substituents
N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (Compound 4)
- Molecular Formula : C₁₃H₁₀BrF₂N₂O₃S
- Molecular Weight : 419.19 g/mol
- Key Features : Contains a methoxy-pyridine core and difluorobenzenesulfonamide.
- Synthesis Yield : 91% via sulfonylation of 5-bromo-2-methoxypyridin-3-amine with 2,4-difluorobenzenesulfonyl chloride .
- Comparison : The absence of a furan group and the presence of fluorine atoms reduce its aromatic interaction range compared to the target compound.
N-(5-Bromo-2-chloropyridin-3-yl)-N-(phenylsulfonyl)benzenesulfonamide
Furan-Containing Sulfonamides
5-(Substituted Phenyl)-N-(2-Oxo-2-(Substituted Phenyl)ethyl)-N-methyl-furan-2-sulfonamides
- Synthesis : Derived from 5-bromofuran-2-sulfonyl chloride, which is synthesized via chlorosulfonation of 2-bromofuran .
- Comparison : These compounds prioritize furan-sulfonamide linkages but lack the pyridine-benzene scaffold, reducing their structural complexity compared to the target molecule.
PFM (5-(Pyridin-3-yl)furan-2-yl)methanamine Derivatives
Brominated Heterocyclic Sulfonamides
5-Bromo-2-methoxy-N-(3-methoxypropyl)-N-(quinolin-3-yl)benzenesulfonamide
- Molecular Formula : C₂₁H₂₂BrN₃O₄S
- Molecular Weight : 508.39 g/mol
- Key Features: Quinoline replaces pyridine, and additional methoxy groups enhance solubility .
- Comparison: The quinoline moiety offers distinct electronic properties compared to pyridine-furan systems.
2-Bromo-N-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide
Research Findings and Implications
- Synthetic Efficiency : The 91% yield of Compound 4 suggests that bromopyridine sulfonamides can be synthesized efficiently, but the target compound’s furan component may require more complex coupling steps (e.g., Suzuki-Miyaura reactions) .
- Structural Trade-offs: Replacing furan with pyrazole (as in ) or quinoline (as in ) alters solubility and target affinity, emphasizing the need for substituent-specific optimization.
Biological Activity
The compound 2-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various studies and experimental data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Structural Features
- Bromine Atom : Enhances lipophilicity and may influence biological activity.
- Furan and Pyridine Rings : Contribute to the compound's interaction with biological targets.
- Sulfonamide Group : Known for its broad spectrum of biological activities.
Antimicrobial Activity
Recent studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. For example, a study evaluating various benzenesulfonamides demonstrated that compounds similar to this compound displayed effective inhibition against various bacterial strains, including E. coli and S. aureus.
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 6.72 | E. coli |
| Compound B | 6.63 | S. aureus |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated using in vivo models. In a study involving carrageenan-induced paw edema in rats, certain sulfonamide derivatives demonstrated significant reductions in inflammation:
| Compound | Edema Reduction (%) | Time (h) |
|---|---|---|
| This compound | TBD | TBD |
| Compound C | 94.69 | 1 |
| Compound D | 89.66 | 2 |
Anticancer Activity
The anticancer properties of related benzofuran-based sulfonamides were assessed against a panel of cancer cell lines. The results indicated selective growth inhibition in certain cancer types:
| Compound | Cell Line Tested | Inhibition (%) |
|---|---|---|
| This compound | TBD | TBD |
| Benzofuran A | Various | Moderate |
The mechanism underlying the biological activities of sulfonamides often involves the inhibition of specific enzymes or receptors. For instance, some studies suggest that these compounds may act as carbonic anhydrase inhibitors, which play a crucial role in various physiological processes.
Case Study: Cardiovascular Effects
A study focused on the cardiovascular effects of benzenesulfonamides utilized an isolated rat heart model to assess perfusion pressure and coronary resistance. The findings highlighted that certain derivatives could significantly alter hemodynamic parameters, indicating potential therapeutic applications in cardiovascular diseases.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 2-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the pyridine-furan intermediate via Suzuki–Miyaura coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) and furan-2-ylboronic acid .
- Step 2: Functionalization of the pyridine ring with a bromobenzene sulfonamide group. This may involve nucleophilic substitution between 2-bromobenzenesulfonyl chloride and the amine-functionalized pyridine intermediate in solvents like dichloromethane or THF, with bases such as triethylamine .
- Optimization: Reaction conditions (e.g., temperature, solvent polarity) are critical for yield and purity. For example, polar aprotic solvents (DMF, dioxane) enhance coupling efficiency .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substitution patterns (e.g., furan protons at δ 6.3–7.2 ppm, pyridine ring protons at δ 8.0–9.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight (e.g., C₁₇H₁₄BrN₂O₃S, expected [M+H]⁺ = 411.9854) .
- X-ray Crystallography: For unambiguous structural confirmation, as demonstrated for analogous sulfonamides .
Advanced: How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives like this compound?
Answer:
Contradictions may arise due to:
- Structural Analog Variability: Minor substituent changes (e.g., bromine vs. fluorine) alter binding affinity. Compare activity against isoforms of target enzymes (e.g., carbonic anhydrase) using isoform-specific assays .
- Assay Conditions: Differences in buffer pH, temperature, or co-solvents (e.g., DMSO concentration) can modulate activity. Standardize protocols and include positive controls (e.g., acetazolamide for sulfonamide enzyme inhibition) .
- Data Interpretation: Use statistical tools (e.g., ANOVA) to assess significance and validate with orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) .
Advanced: What strategies optimize the reaction yield during the Suzuki coupling step for the pyridine-furan intermediate?
Answer:
Critical factors include:
- Catalyst Selection: Pd(OAc)₂ with SPhos ligand improves coupling efficiency for heteroaromatic substrates .
- Solvent System: A 3:1 mixture of dioxane/water enhances solubility of boronic acid and halopyridine .
- Oxygen Exclusion: Degassing solvents and using inert atmospheres (N₂/Ar) prevent catalyst deactivation .
- Post-Reaction Workup: Purification via column chromatography (silica gel, hexane/EtOAc gradient) removes Pd residues and unreacted starting materials .
Advanced: How can computational modeling guide the design of derivatives with enhanced target specificity?
Answer:
- Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding poses within enzyme active sites (e.g., cyclooxygenase-2). Focus on interactions between the sulfonamide group and conserved residues (e.g., Arg120 in COX-2) .
- QSAR Studies: Correlate substituent electronic properties (Hammett σ values) with inhibitory activity to prioritize synthetic targets .
- MD Simulations: Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS) to evaluate binding kinetics .
Basic: What are the potential biological targets for this compound based on structural analogs?
Answer:
Analogous sulfonamides target:
- Enzymes: Carbonic anhydrase, cyclooxygenase-2, and dihydropteroate synthase via sulfonamide-Zn²⁺ coordination or hydrogen bonding .
- Receptors: GPCRs (e.g., serotonin receptors) due to the pyridine-furan scaffold’s similarity to bioactive heterocycles .
- Validation: Perform fluorescence-based thermal shift assays to identify stabilization of putative targets .
Advanced: How to address low solubility in aqueous buffers during in vitro assays?
Answer:
- Co-Solvents: Use ≤1% DMSO or PEG-400 to maintain solubility without denaturing proteins .
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to the sulfonamide or pyridine moieties .
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles to enhance bioavailability .
Advanced: What mechanistic insights can be gained from studying hydrolysis or metabolic stability?
Answer:
- Hydrolysis Studies: Monitor degradation in PBS (pH 7.4) at 37°C via LC-MS to identify labile bonds (e.g., sulfonamide cleavage).
- Metabolite Identification: Use liver microsomes (human/rat) and UPLC-QTOF to detect Phase I/II metabolites (e.g., furan ring oxidation) .
- Structural Modifications: Replace hydrolytically sensitive groups (e.g., ester linkages) with stable bioisosteres (e.g., amides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
